molecular formula C17H11N3O3 B11058721 1-(3-methylphenyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide

1-(3-methylphenyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide

Cat. No.: B11058721
M. Wt: 305.29 g/mol
InChI Key: GDXMRRRAYBMLGG-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

The synthesis of 1-(3-methylphenyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a series of reactions starting from naphthoquinone derivatives and 3-methylphenylhydrazine. The key step involves the formation of the triazole ring via a cycloaddition reaction.

    Reaction Conditions: The cycloaddition reaction is often carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetonitrile.

    Industrial Production Methods: Industrial production may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency.

Chemical Reactions Analysis

1-(3-methylphenyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives. Sodium borohydride is a commonly used reducing agent.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be functionalized with different substituents.

Scientific Research Applications

1-(3-methylphenyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound targets specific enzymes and receptors in biological systems.

    Pathways Involved: By inhibiting DHODH, the compound disrupts the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.

Comparison with Similar Compounds

1-(3-methylphenyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione 2-oxide can be compared with other similar compounds:

Properties

Molecular Formula

C17H11N3O3

Molecular Weight

305.29 g/mol

IUPAC Name

3-(3-methylphenyl)-2-oxidobenzo[f]benzotriazol-2-ium-4,9-dione

InChI

InChI=1S/C17H11N3O3/c1-10-5-4-6-11(9-10)19-15-14(18-20(19)23)16(21)12-7-2-3-8-13(12)17(15)22/h2-9H,1H3

InChI Key

GDXMRRRAYBMLGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C(=O)C4=CC=CC=C4C3=O)N=[N+]2[O-]

Origin of Product

United States

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